molecular formula C7H9NO3S B086231 5-Amino-2-methylbenzenesulfonic acid CAS No. 118-88-7

5-Amino-2-methylbenzenesulfonic acid

Cat. No.: B086231
CAS No.: 118-88-7
M. Wt: 187.22 g/mol
InChI Key: BRKFTWHPLMMNHF-UHFFFAOYSA-N
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Description

5-Amino-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a white crystalline powder that is highly soluble in water, forming a clear solution. This compound is commonly used in various industries, including the dye and pharmaceutical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-2-methylbenzenesulfonic acid typically involves the sulfonation of 2-methylbenzenamine (o-toluidine) with sulfuric acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The process may also involve purification steps like crystallization and filtration to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, substituted benzenes, and other functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with nucleophiles. These interactions enable the compound to modify or stabilize other molecules, thereby exerting its effects .

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzenesulfonic acid
  • 4-Amino-2-sulfotoluene
  • 4-Methyl-3-sulfoaniline

Comparison: 5-Amino-2-methylbenzenesulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better solubility in water and enhanced stability under various conditions, making it more suitable for certain applications .

Properties

IUPAC Name

5-amino-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFTWHPLMMNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044523
Record name 5-Amino-2-methylbenzenesulfonic acid
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 5-amino-2-methyl-
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CAS No.

118-88-7
Record name 5-Amino-2-methylbenzenesulfonic acid
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Record name 5-Amino-2-methylbenzenesulfonic acid
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Record name 5-Amino-2-methylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 5-amino-2-methyl-
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Record name 4-aminotoluene-2-sulphonic acid
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Record name 5-AMINO-2-METHYLBENZENESULFONIC ACID
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Synthesis routes and methods

Procedure details

107 parts of fused p-toluidine are added dropwise over 30 minutes to 183 parts of 100% sulfuric acid, while keeping the temperature at 75°-80° C. After stirring for 15 minutes the p-toluidine is completely dissolved. This sulfuric acid solution is then run into 260 parts of 66% oleum over 30 minutes, while keeping the temperature at 40°-50° C. by cooling with an ice bath. Stirring is continued for 30 minutes at 45°-50° C., after which time no more educt can be detected by HPLC. The batch is poured into 500 parts of ice/water and the precipitated 4-methylaniline-3-sulfonic acid is filtered with suction and washed with 500 parts of ice/water, affording 248 parts of moist 70.0% 4-methylaniline-3-sulfonic acid, corresponding to a yield of 93%, based on p-toluidine. No more p-toluidine and no more 4-methylaniline-2-sulfonic acid is detectable by HPLC (<0.1%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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